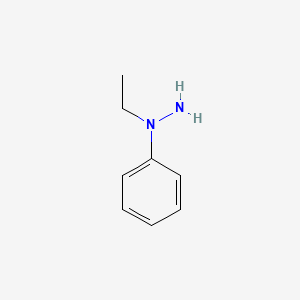

1-Ethyl-1-phenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1-phenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSIARGGPGHMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214648 | |

| Record name | Hydrazine, 1-ethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-21-3 | |

| Record name | 1-Ethyl-1-phenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1-ethyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1-ethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-phenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatile Hydrazine Building Block

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1-phenylhydrazine

This compound, also known as N-Ethyl-N-phenylhydrazine, is an unsymmetrical disubstituted hydrazine derivative. Its unique structure, featuring both an ethyl and a phenyl group on the same nitrogen atom of the hydrazine moiety, makes it a valuable intermediate in synthetic organic chemistry. It serves as a precursor for the synthesis of various heterocyclic compounds, particularly indole derivatives via the Fischer indole synthesis, and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

| Property | Value |

| CAS Number | 644-21-3[2][3] |

| Molecular Formula | C₈H₁₂N₂[1][2][3] |

| Molecular Weight | 136.19 g/mol [2][3] |

| Appearance | Clear amber or yellow liquid |

| Boiling Point | 237°C at 760 mmHg[4] |

| Density | ~1.02 g/cm³[4] |

| pKa | 5.37 ± 0.10 (Predicted)[1] |

| Canonical SMILES | CCN(C1=CC=CC=C1)N[2][4] |

| InChIKey | NQSIARGGPGHMCG-UHFFFAOYSA-N[2] |

Overview of Primary Synthetic Strategies

The synthesis of this compound is primarily achieved through two distinct and well-established chemical pathways. The selection of a particular route depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions or hazardous intermediates.

-

Direct Alkylation of Phenylhydrazine: This is the most direct approach, involving the introduction of an ethyl group onto the phenyl-substituted nitrogen atom of phenylhydrazine via nucleophilic substitution.

-

Reduction of an N-Nitroso Precursor: This two-step method involves the synthesis of N-nitroso-N-ethylaniline, followed by its chemical reduction to the corresponding hydrazine.

Method 1: Direct Alkylation of Phenylhydrazine

This approach leverages the nucleophilicity of the nitrogen atoms in phenylhydrazine. The primary challenge is controlling the selectivity of the alkylation. Phenylhydrazine has two nitrogen atoms (α and β), and direct alkylation can lead to a mixture of 1,1- (Nα, Nα) and 1,2- (Nα, Nβ) disubstituted products, as well as over-alkylation. The methods below are designed to overcome these challenges.

Protocol A: Alkylation in Liquid Ammonia

This classic and high-yield method utilizes a strong base in liquid ammonia to generate the highly nucleophilic sodium phenylhydrazide. The reaction proceeds cleanly, favoring the desired 1,1-disubstituted product.

Causality and Expertise: Liquid ammonia serves as an excellent solvent for this reaction due to its low boiling point, which allows for easy removal, and its ability to dissolve both the alkali metal amide and the alkyl halide, facilitating a complete reaction.[5] The in-situ formation of sodium amide (NaNH₂) from sodium metal, followed by its reaction with phenylhydrazine, deprotonates the more acidic Nα-H. This generates a potent nucleophile that readily attacks the ethyl halide. Yields approaching theoretical are often obtained with this technique, far surpassing methods that do not involve the pre-formation of the metal hydrazide.[5]

Experimental Protocol: Alkylation in Liquid Ammonia

| Step | Procedure | Rationale / Key Insights |

| 1 | Set up a three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and an inlet for ammonia gas. Ensure the system is under an inert atmosphere (e.g., Nitrogen). | Liquid ammonia requires cryogenic conditions (-33°C). An inert atmosphere prevents reaction with atmospheric moisture and CO₂. |

| 2 | Condense approximately 250 mL of anhydrous liquid ammonia into the flask. | |

| 3 | Add a small crystal of ferric nitrate (catalyst) followed by small, clean pieces of sodium metal (0.25 mol) until a persistent blue color is observed, then disappears, forming a gray suspension of sodium amide. | Ferric nitrate catalyzes the formation of sodium amide from sodium and ammonia. The disappearance of the blue color (solvated electrons) indicates the complete conversion of Na to NaNH₂. |

| 4 | Slowly add phenylhydrazine (0.25 mol) to the stirred suspension. A clear solution of sodium phenylhydrazide should form. | Phenylhydrazine is a weaker acid than ammonia is a base, so it readily deprotonates phenylhydrazine. |

| 5 | Add ethyl bromide (0.25 mol) dropwise to the solution while maintaining vigorous stirring. | The ethyl halide is the electrophile. The reaction is typically rapid. |

| 6 | After the addition is complete, allow the ammonia to evaporate overnight in a well-ventilated fume hood. | This is a convenient method for removing the solvent without heating. |

| 7 | Extract the remaining residue with diethyl ether. Wash the ether solution with water to remove inorganic salts (NaBr, excess NaNH₂). | Standard workup procedure to isolate the organic product. |

| 8 | Dry the ether solution over anhydrous sodium hydroxide or magnesium sulfate. | Sodium hydroxide is effective for drying basic amines. |

| 9 | Remove the ether by rotary evaporation. Distill the residue under reduced pressure to yield pure this compound. | Vacuum distillation is necessary to prevent decomposition at the high atmospheric boiling point. A yield of 88% has been reported for this procedure.[5] |

Protocol B: Selective Alkylation via a Dianion Intermediate

A more modern and highly selective approach involves the use of a protecting group and the formation of a nitrogen dianion. This method offers precise control over the substitution pattern, which is crucial for complex syntheses.

Causality and Expertise: Hydrazine derivatives can be challenging to alkylate selectively due to the presence of two nucleophilic nitrogen atoms. By first protecting one nitrogen with a tert-butyloxycarbonyl (Boc) group, its nucleophilicity is drastically reduced. Treatment with two equivalents of a strong base like n-butyllithium (n-BuLi) then deprotonates both the remaining N-H protons, forming a stable nitrogen dianion.[6][7] This dianion is a highly reactive intermediate that allows for sequential and controlled alkylation. This technique provides a fast and easy route to substituted hydrazines that avoids the byproducts common in other methods.[7]

Conceptual Protocol: Dianion Alkylation

-

Protection: React phenylhydrazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-N'-phenylhydrazine.

-

Metalation: Dissolve the protected hydrazine in anhydrous THF and cool to -78°C. Add two equivalents of n-BuLi to form the dianion.[6]

-

Alkylation: Add one equivalent of an ethyl halide (e.g., ethyl iodide) at low temperature and allow the reaction to warm to room temperature.[6]

-

Deprotection: After workup, remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) or HCl to yield the final product.

Method 2: Reduction of N-Nitroso-N-ethylaniline

This strategy involves the initial formation of an N-nitroso compound, which is then reduced to the hydrazine. While effective, this route requires careful handling of N-nitrosamines, which are often potent carcinogens.[8][9]

Step 1: Synthesis of N-Nitroso-N-ethylaniline

N-Ethylaniline is treated with a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like HCl.

Causality and Expertise: The reaction must be performed at low temperatures (0-5°C) to prevent the decomposition of nitrous acid and to control the exothermic reaction. The electrophile in this reaction is the nitrosonium ion (NO⁺) or a related species, which is attacked by the nucleophilic nitrogen of the secondary amine (N-ethylaniline).

Experimental Protocol: Nitrosation of N-Ethylaniline

| Step | Procedure | Rationale / Key Insights |

| 1 | Dissolve N-ethylaniline (1 mol) in a mixture of concentrated HCl (1.2 mol) and water in a flask equipped with a stirrer and thermometer. | The amine is protonated to form the hydrochloride salt, making it soluble in the aqueous medium. |

| 2 | Cool the solution to 0-5°C in an ice-salt bath. | Essential for the stability of the nitrous acid to be formed in the next step. |

| 3 | Prepare a solution of sodium nitrite (NaNO₂) (1.1 mol) in water. | |

| 4 | Add the sodium nitrite solution dropwise to the stirred N-ethylaniline solution, ensuring the temperature does not rise above 5°C. | Slow addition is critical to control the reaction rate and temperature. The formation of the yellow, oily N-nitroso compound is usually observed. |

| 5 | After the addition is complete, stir for an additional 30 minutes at 0-5°C. | Ensures the reaction goes to completion. |

| 6 | Separate the oily product layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether) to recover any dissolved product. | N-nitroso-N-ethylaniline is a dense, oily liquid that is insoluble in water.[10] |

| 7 | Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize excess acid, then with water. Dry over anhydrous magnesium sulfate. | Standard purification workup. |

| 8 | Remove the solvent under reduced pressure. The crude N-nitroso-N-ethylaniline can often be used in the next step without further purification. |

Step 2: Reduction of N-Nitroso-N-ethylaniline

The N-N=O bond is reduced to an N-NH₂ bond. Various reducing agents can accomplish this, but low-valent titanium reagents have been shown to be particularly effective.

Causality and Expertise: Strong reducing agents like LiAlH₄ can be used, but they are often unselective. Milder reagents like zinc in acetic acid are also common. However, reagents prepared from TiCl₄ and a reducing metal like magnesium powder form a Ti(II) species that cleanly and efficiently reduces N-nitrosamines to their corresponding hydrazines in excellent yields (>90%).[8] This method avoids many of the side reactions seen with other reductants.

Experimental Protocol: Reduction with TiCl₄/Mg

| Step | Procedure | Rationale / Key Insights |

| 1 | In a flame-dried, three-necked flask under an inert atmosphere, add magnesium powder (4 eq.) and anhydrous THF. | The reaction is highly sensitive to moisture and air. |

| 2 | Cool the suspension to 0°C and slowly add titanium tetrachloride (TiCl₄) (1 eq.). The mixture will turn from yellow/brown to black, indicating the formation of the low-valent titanium reagent. | This reagent must be freshly prepared for each reaction.[8] |

| 3 | Add a solution of N-nitroso-N-ethylaniline (1 eq.) in THF to the stirred black suspension. | |

| 4 | Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed. | |

| 5 | Carefully quench the reaction by the slow addition of aqueous sodium carbonate or potassium carbonate solution until the black color disappears and a precipitate forms. | The quench neutralizes the reaction and precipitates titanium oxides, making filtration easier. Caution: The quench can be exothermic. |

| 6 | Filter the mixture through a pad of Celite to remove the inorganic solids. | |

| 7 | Extract the filtrate with diethyl ether or ethyl acetate. | |

| 8 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |

| 9 | Purify the resulting crude product by vacuum distillation. |

Safety, Handling, and Hazard Mitigation

The synthesis of this compound involves several hazardous materials. A thorough understanding of these hazards and strict adherence to safety protocols are mandatory.

-

Phenylhydrazine: This starting material is highly toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and mutagen.[11] Always handle in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

N-Nitroso Compounds: N-nitrosamines as a class are reasonably anticipated to be human carcinogens.[8][9] All work involving N-nitroso-N-ethylaniline must be conducted in a designated area within a fume hood to prevent exposure.

-

Reagents: Strong bases (NaNH₂, n-BuLi), strong acids (HCl), and reactive metals (Na, Mg) require careful handling. Sodium metal reacts violently with water. n-BuLi is pyrophoric.

Table 2: GHS Hazard Information for this compound [1][2]

| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Warning | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[1] |

Conclusion

Both direct alkylation and the reduction of an N-nitroso precursor are viable and well-documented routes for the synthesis of this compound.

-

The alkylation of phenylhydrazine in liquid ammonia represents a highly efficient, high-yield, one-pot procedure, making it attractive for large-scale preparations where the handling of cryogenic liquids is feasible.[5]

-

The selective dianion alkylation method offers unparalleled control and is ideal for smaller-scale, high-purity syntheses where avoiding byproducts is the primary concern.[6][7]

-

The N-nitroso reduction pathway is a classic two-step approach. While effective, the significant health risks associated with the N-nitrosamine intermediate necessitate stringent safety controls and may make it less desirable in modern drug development settings without specialized handling capabilities.

The choice of synthesis protocol should be made after a careful evaluation of the available equipment, scale of the reaction, and, most importantly, the safety infrastructure in place to handle the specific hazards of each route.

References

-

This compound | C8H12N2 | CID 69517. (n.d.). PubChem. Retrieved from [Link]

-

This compound - 644-21-3, C8H12N2. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Audrieth, L. F., Weisiger, J. R., & Carter, H. E. (1941). ALKYLATION OF PHENYLHYDRAZINE IN LIQUID AMMONIA. Journal of the American Chemical Society, 63(12), 3120-3121. Retrieved from [Link]

-

Suss, G. F. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Omega, 6(4), 2473-2487. Retrieved from [Link]

-

Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(25), 4975-4977. Retrieved from [Link]

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-Nitroso-N-ethylaniline | C8H10N2O | CID 11929. (n.d.). PubChem. Retrieved from [Link]

-

Recent methods to reduce nitroso impurities in drugs. (2024). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent methods to reduce nitroso impurities in drugs. [wisdomlib.org]

- 10. N-Nitroso-N-ethylaniline | C8H10N2O | CID 11929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethyl-1-phenylhydrazine

Abstract

Introduction: The Structural Elucidation of Substituted Hydrazines

1-Ethyl-1-phenylhydrazine (C₈H₁₂N₂) is a substituted hydrazine derivative with potential applications in organic synthesis and medicinal chemistry. The precise characterization of such molecules is paramount for understanding their reactivity, confirming their identity, and ensuring purity. NMR spectroscopy stands as the cornerstone of this characterization process, offering a non-destructive method to map the intricate electronic environments of hydrogen and carbon atoms within a molecule.

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predictions are grounded in the well-established principles of NMR spectroscopy and are supported by experimental data from structurally related compounds, namely phenylhydrazine and N-ethylaniline. By understanding the predicted spectra, researchers can more effectively identify this compound in reaction mixtures, assign peaks in experimentally acquired data, and gain a deeper appreciation for the structure-property relationships in substituted hydrazines.

Molecular Structure and Symmetry Analysis

To predict the NMR spectra of this compound, we must first analyze its molecular structure to determine the number of chemically non-equivalent proton and carbon environments.

Caption: Molecular structure of this compound with labeled atoms.

Due to the free rotation around the N-C(aryl) and N-N bonds, the phenyl group exhibits a plane of symmetry, leading to three distinct aromatic proton environments (ortho, meta, and para) and four unique aromatic carbon environments. The ethyl group has two separate environments for its methylene (CH₂) and methyl (CH₃) protons and carbons. Finally, the terminal amino (NH₂) protons are equivalent.

Therefore, we predict:

-

¹H NMR: 6 distinct signals.

-

¹³C NMR: 6 distinct signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the ethyl group protons, and the amine protons. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0 ppm.

Chemical Shift, Multiplicity, and Integration

| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| para-H | ~6.7 - 6.9 | Triplet (t) | 1H | The N-ethylamino group is an electron-donating group, shielding the aromatic protons. The para-proton is expected to be the most shielded of the aromatic protons. It will be split by the two meta-protons. |

| ortho-H | ~6.9 - 7.1 | Doublet (d) | 2H | The ortho-protons are also shielded by the N-ethylamino group. Each will be split by the adjacent meta-proton. |

| meta-H | ~7.1 - 7.3 | Triplet (t) | 2H | The meta-protons are the least shielded of the aromatic protons. Each will be split by the adjacent ortho- and para-protons. |

| -NH₂ | ~3.5 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift of NH protons is highly variable and depends on solvent, concentration, and temperature.[1][2] In aprotic solvents like CDCl₃ or DMSO-d₆, they are observable as a broad singlet due to rapid exchange and quadrupole broadening from the adjacent nitrogen. |

| -CH₂- | ~3.1 - 3.4 | Quartet (q) | 2H | These protons are adjacent to a nitrogen atom, which deshields them. They are split by the three protons of the methyl group (n+1 = 4, quartet). Data from N-ethylaniline shows a similar chemical shift for the methylene protons.[3] |

| -CH₃ | ~1.1 - 1.3 | Triplet (t) | 3H | These protons are in a typical alkyl environment. They are split by the two protons of the methylene group (n+1 = 3, triplet). Data from N-ethylaniline supports this prediction.[3] |

The Nature of the -NH₂ Signal

The protons on the terminal nitrogen (-NH₂) warrant special consideration. Their chemical shift is highly dependent on the solvent and concentration due to varying degrees of hydrogen bonding.[4][5] Furthermore, these protons can undergo rapid chemical exchange. In protic solvents like D₂O, the -NH₂ protons will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[6][7] This D₂O exchange experiment is a definitive method for identifying exchangeable protons. In aprotic, non-hydrogen bonding solvents, the signal is typically broad due to quadrupole effects from the ¹⁴N nucleus and intermediate exchange rates.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six unique carbon environments.

| Carbon Environment | Predicted δ (ppm) | Justification |

| -CH₃ | ~14 - 16 | This is a typical chemical shift for a terminal methyl carbon in an ethyl group. Data from N-ethylaniline shows the methyl carbon at approximately 15 ppm.[8][9] |

| -CH₂- | ~45 - 50 | The direct attachment to a nitrogen atom causes a significant downfield shift for this methylene carbon. N-ethylaniline shows this carbon at around 47 ppm.[8][9] |

| C-para | ~117 - 119 | The electron-donating effect of the nitrogen atom shields the para-carbon, shifting it upfield relative to benzene (128.5 ppm). Phenylhydrazine shows the para-carbon around 119 ppm.[10][11] |

| C-ortho | ~112 - 114 | The ortho-carbons are also shielded by the nitrogen. In phenylhydrazine, these carbons appear around 113 ppm.[10][11] |

| C-meta | ~128 - 130 | The meta-carbons are least affected by the nitrogen substituent and are expected to appear close to the chemical shift of benzene. Phenylhydrazine shows the meta-carbons at approximately 129 ppm.[10][11] |

| C-ipso | ~148 - 152 | The carbon directly attached to the nitrogen (ipso-carbon) is significantly deshielded. In phenylhydrazine, this carbon is at about 151 ppm.[10][11] |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra of this compound requires careful sample preparation, particularly given the potential for air sensitivity characteristic of many hydrazine derivatives.

Sample Preparation Workflow

Caption: Recommended workflow for NMR sample preparation and analysis.

Detailed Steps

-

Solvent Selection:

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended solvent. It is aprotic and will allow for the observation of the -NH₂ protons, likely as a broader peak. It is also a good solvent for many organic compounds.

-

CDCl₃ (Deuterated chloroform): A common choice, but hydrogen bonding between the -NH₂ protons and the solvent may be weaker, potentially leading to a sharper signal at a more upfield position compared to DMSO-d₆.

-

D₂O (Deuterium oxide): Useful for a confirmation experiment. If the spectrum is run in another solvent first and then a drop of D₂O is added, the -NH₂ signal should disappear, confirming its identity.

-

-

Sample Preparation for Air-Sensitive Compounds:

-

Hydrazines can be susceptible to oxidation. If the compound is known to be air-sensitive, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line.[12][13][14][15]

-

Use a J-Young NMR tube, which has a resealable Teflon tap, to maintain the inert atmosphere during the experiment.[12][14]

-

The deuterated solvent should be degassed prior to use by bubbling an inert gas through it or by using several freeze-pump-thaw cycles.[16]

-

-

Acquisition Parameters:

-

¹H NMR: A standard pulse program should be sufficient. The spectral width should be set to at least 12 ppm to ensure all signals, including potentially downfield shifted amine protons, are observed.

-

¹³C NMR: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and integration values are based on established NMR principles and data from analogous compounds. The key spectral features to anticipate are a characteristic ethyl group pattern (a quartet and a triplet), a set of aromatic signals shifted upfield due to the electron-donating nature of the hydrazine moiety, and a broad, solvent-dependent signal for the -NH₂ protons. The provided experimental protocol outlines the best practices for obtaining high-quality spectra, with special considerations for the handling of potentially air-sensitive hydrazine derivatives. This guide serves as a valuable resource for any scientist or researcher involved in the synthesis or analysis of this compound and related compounds.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 15). 6: NMR Preparation. Retrieved from [Link]

-

Not Voodoo. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

Reddit. (2015, November 3). Why don't NH2 and OH protons appear in 1H NMR spectra?. r/chemhelp. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Ethylaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylhydrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

-

YouTube. (2015, March 31). Proton NMR 5 - Dealing with -OH and -NH protons. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylhydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NREL. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. Retrieved from [Link]

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylaniline. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

National Institutes of Health. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. N-Ethylaniline(103-69-5) 1H NMR [m.chemicalbook.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. N-Ethylaniline(103-69-5) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Phenylhydrazine(100-63-0) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. organomation.com [organomation.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Ethyl-1-phenylhydrazine

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-Ethyl-1-phenylhydrazine (C₈H₁₂N₂), a compound of interest in synthetic chemistry and drug development. As a substituted hydrazine, its characterization presents unique challenges and opportunities. This document delves into the principles of its ionization and fragmentation behavior under various mass spectrometry conditions, with a focus on Electron Ionization (EI) for structural elucidation and soft ionization techniques like Electrospray Ionization (ESI) for sensitive detection. We will explore detailed fragmentation pathways, provide field-proven experimental protocols, and discuss critical aspects of data interpretation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this class of compounds.

Introduction to this compound and its Analytical Significance

This compound is an asymmetrical substituted hydrazine derivative. Its structure, featuring a phenyl ring and an ethyl group attached to the same nitrogen atom, makes it a valuable reagent and a potential intermediate or impurity in various synthetic processes, including pharmaceutical manufacturing. The molecular formula is C₈H₁₂N₂ with a monoisotopic mass of 136.10 Da.[1][2] The presence of the hydrazine moiety imparts significant reactivity, making its detection and characterization crucial for process control, impurity profiling, and safety assessment.

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of such molecules due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.[3] However, the inherent chemical nature of hydrazines—including their potential for oxidation and thermal instability—requires careful consideration during method development.[4][5] This guide aims to provide the foundational knowledge to navigate these challenges effectively.

Instrumentation and Method Development Considerations

The choice of analytical platform is dictated by the sample matrix, the required sensitivity, and the analytical goal (qualitative vs. quantitative). For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds.[6] Given that EI-MS data exists for this compound, it is amenable to GC-MS analysis.[1] However, the thermal stability of substituted hydrazines can be a concern, potentially leading to on-column or in-injector degradation.[4][5] Lowering the injector temperature can mitigate this risk.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often preferred for more polar, less volatile, or thermally labile compounds. It avoids the high temperatures of a GC inlet, making it a robust choice for analyzing hydrazine derivatives.[7][8] Techniques like ESI or Atmospheric Pressure Chemical Ionization (APCI) are typically used. For complex matrices like biological fluids, LC-MS/MS provides exceptional selectivity and sensitivity.[9][10] Derivatization may also be employed to improve chromatographic retention and ionization efficiency.[7][11]

Choice of Ionization Source:

-

Electron Ionization (EI): As a "hard" ionization technique, EI uses high-energy electrons (typically 70 eV) to produce a molecular ion (M⁺•) that undergoes extensive and reproducible fragmentation.[3][6][12] This creates a characteristic "fingerprint" mass spectrum invaluable for structural elucidation and library matching.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[12] This is ideal for accurate molecular weight determination and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments for quantitative analysis or targeted structural studies.

Electron Ionization (EI) Mass Spectrometry: Fragmentation Analysis

The 70 eV EI mass spectrum of this compound is characterized by a series of fragment ions that provide a clear roadmap to its structure. The molecular ion (M⁺•) is expected at m/z 136 and is reported to be prominent.[1] The major fragmentation pathways are driven by the stability of the resulting ions and radicals.

Key Fragmentation Pathways:

-

Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation mechanism for compounds containing heteroatoms like nitrogen.[13] Cleavage of the C-C bond alpha to the nitrogen atom results in the loss of a methyl radical (•CH₃), leading to a highly stable, resonance-delocalized ion at m/z 121 . This is often the base peak in the spectrum.[1]

-

N-N Bond Cleavage: The nitrogen-nitrogen bond is relatively weak and prone to cleavage. Homolytic cleavage can lead to the formation of the N-ethylaniline radical cation at m/z 121 . Heterolytic cleavage can also occur, though it may be less favored.

-

Loss of Ethene (McLafferty-type Rearrangement): A hydrogen atom from the ethyl group can be transferred to the other nitrogen or the phenyl ring, followed by the elimination of a neutral ethene molecule (C₂H₄). This process would yield a phenylhydrazine radical cation at m/z 108 .

-

Formation of Phenyl Cation: Cleavage of the C-N bond can result in the formation of the phenyl cation at m/z 77 .[1] This is a common fragment for aromatic compounds.

-

Formation of Ethylphenyl Cation: Loss of the terminal NH₂ group can lead to an ion at m/z 107 .[1]

The following diagram illustrates the primary EI fragmentation pathways.

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Characteristic EI Fragments:

| m/z Value | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |

| 136 | [C₆H₅N(C₂H₅)NH₂]⁺• | Molecular Ion | High[1] |

| 121 | [C₆H₅N(CH₂)NH₂]⁺ | Loss of •CH₃ (α-Cleavage) | Base Peak (Highest)[1] |

| 107 | [C₆H₅N(C₂H₅)]⁺ | Loss of •NH₂ | Medium[1] |

| 77 | [C₆H₅]⁺ | Cleavage of C-N bond | High[1] |

Soft Ionization (LC-MS/MS) Analysis

For quantitative applications or analysis in complex matrices, an LC-MS/MS approach using ESI is superior.

-

Parent Ion Formation: In positive ion mode ESI, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 137.1 .[14]

-

Collision-Induced Dissociation (CID): This [M+H]⁺ ion can be selected in the first quadrupole and fragmented by collision with an inert gas (e.g., argon) in the collision cell. The resulting product ions are then analyzed in the second mass analyzer.

-

Expected MS/MS Fragments: The fragmentation of the [M+H]⁺ ion will differ from EI fragmentation. Common losses would involve neutral molecules.

-

Loss of Ammonia (NH₃): A likely fragmentation pathway would be the loss of neutral ammonia, leading to a product ion at m/z 120.1 .

-

Loss of Ethene (C₂H₄): Similar to the EI pathway, loss of ethene is possible, resulting in a product ion at m/z 109.1 .

-

Formation of Phenyl Cation: The phenyl cation at m/z 77 is also a possible and stable product ion.

-

The selection of a specific precursor-to-product ion transition (e.g., m/z 137.1 → 120.1) forms the basis of a highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay.

Step-by-Step Experimental Protocols

Protocol 1: GC-MS Analysis for Structural Confirmation

This protocol is designed for the qualitative analysis and structural confirmation of this compound in a relatively clean sample.

-

Sample Preparation:

-

Dissolve the sample in a volatile, inert solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 10-50 µg/mL.

-

Ensure the sample is dry, as water can interfere with the analysis.

-

-

GC Parameters:

-

Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Injector Temperature: Start with a reduced temperature of 200-220°C to minimize potential thermal degradation.[5]

-

Injection Mode: Splitless injection (1 µL) for higher sensitivity.

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[15]

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis:

Caption: Workflow for GC-EI-MS analysis of this compound.

Protocol 2: LC-MS/MS Analysis for Quantification

This protocol provides a starting point for developing a quantitative assay in a complex matrix like plasma.

-

Sample Preparation:

-

Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma sample containing an internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a good starting point.[9][10]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Selected Reaction Monitoring (SRM).

-

SRM Transition (Example): Precursor ion m/z 137.1 → Product ion m/z 120.1. Optimize collision energy for maximum signal.

-

Source Parameters: Optimize gas flows, temperature, and capillary voltage for the specific instrument.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentration.

-

Quantify the analyte in unknown samples by comparing its peak area ratio (to the internal standard) against the calibration curve.

-

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that can be approached with high confidence using either GC-MS or LC-MS. For unambiguous structural identification, GC-EI-MS provides a rich fragmentation pattern, with the α-cleavage product at m/z 121 serving as a key diagnostic ion. For sensitive and robust quantification, particularly in challenging matrices, an LC-MS/MS method offers superior performance. A thorough understanding of the compound's potential for thermal degradation and its distinct fragmentation behaviors under different ionization regimes is paramount for successful method development and data interpretation. This guide provides the core technical knowledge and practical protocols to empower researchers in their analytical endeavors with this important class of molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Song, L., Gao, D., Li, S., Wang, Y., Liu, H., & Jiang, Y. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 189-195. Retrieved from [Link]

-

Kojima, M., et al. (2023). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. Talanta, 258, 124411. Retrieved from [Link]

-

NIST. (n.d.). Phenylhydrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2016). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Retrieved from [Link]

-

Panuwet, P., et al. (2020). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Journal of Analytical Toxicology, 44(3), 245-253. Retrieved from [Link]

-

Burton, K. (2018, March 20). MS fragmentation patterns [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H12N2). Retrieved from [Link]

-

NIST. (n.d.). 1-ethyl-1-methylhydrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Optimization of two-stage thermal desorption combined with pentafluorophenyl hydrazine derivatization-gas chromatography/mass spectrometry analytical method of atmospheric carbonyl compounds. Atmospheric Environment, 246, 118123. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Mass Spectrometry: From Theory to Application. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

HKUST Research Portal. (n.d.). Optimization of two-stage thermal desorption combined with pentafluorophenyl hydrazine derivatization-gas chromatography/mass spectrometry analytical method of atmospheric carbonyl compounds. Retrieved from [Link]

-

Macêdo, R. O., et al. (2012). Thermal characterization of some guanylhydrazones by thermal and nonthermal techniques. Journal of Thermal Analysis and Calorimetry, 108, 1025-1031. Retrieved from [Link]

-

Dolenc, A., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 3999. Retrieved from [Link]

Sources

- 1. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. rroij.com [rroij.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 15. ece.shu.edu.cn [ece.shu.edu.cn]

- 16. Welcome to the NIST WebBook [webbook.nist.gov]

A-Z Guide to the Reaction of 1-Ethyl-1-phenylhydrazine with Aldehydes: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between 1-Ethyl-1-phenylhydrazine and aldehydes represents a key transformation in synthetic organic chemistry, primarily as a variant of the Fischer indole synthesis. This guide provides an in-depth exploration of the underlying reaction mechanism, from initial hydrazone formation to the final indole product. We will dissect the critical acid-catalyzed steps, including tautomerization, the pivotal[1][1]-sigmatropic rearrangement, cyclization, and aromatization. Furthermore, this document outlines the key experimental factors that govern the reaction's efficiency and provides a model protocol. The significance of this reaction is highlighted by its application in synthesizing the indole scaffold, a privileged structure in numerous pharmaceuticals.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in biologically active compounds, including anti-migraine drugs of the triptan class, anti-inflammatory agents, and anti-cancer therapies, drives the continuous development of efficient synthetic methodologies.[2][3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and versatile methods for constructing this heterocyclic core.[3][4]

This guide focuses on a specific application of this reaction: the acid-catalyzed cyclization of hydrazones derived from this compound and various aldehydes. Understanding the nuances of this mechanism is paramount for chemists aiming to optimize reaction conditions, predict outcomes with novel substrates, and design synthetic routes for complex drug candidates.

The Core Reaction: A Specialized Fischer Indole Synthesis

The reaction of an N,N-disubstituted hydrazine like this compound with an aldehyde or ketone under acidic conditions is a classic method for preparing substituted indoles.[2][3] The overall transformation can be summarized as the conversion of an arylhydrazone into an indole, driven by heat and an acid catalyst. The process is not a simple condensation but a sophisticated cascade of equilibria and rearrangements.

The choice of acid catalyst is crucial and can be either a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃).[1][3] The reaction is typically performed by heating the reactants, often under reflux, to provide the necessary activation energy for the key rearrangement step.[2]

Detailed Mechanistic Breakdown

The accepted mechanism, first proposed by Robinson, involves a sequence of acid-catalyzed steps that transform the initial reactants into the final aromatic indole product.[1] Let's examine each step in detail using the reaction of this compound with a generic aldehyde (R-CHO) as our model.

Step 1: Phenylhydrazone Formation

The reaction initiates with the condensation of this compound and an aldehyde.[3][5] This is a standard nucleophilic addition to the carbonyl group, followed by dehydration to form the corresponding N-ethyl-N-phenylhydrazone. This step can be performed separately, or the hydrazine and aldehyde can be subjected to indolization conditions directly without isolating the hydrazone intermediate.[2][5]

Step 2: Tautomerization to the Ene-hydrazine

Under acidic conditions, the hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer.[3][5] This step is critical as it generates the necessary π-system for the subsequent pericyclic reaction. The equilibrium between the hydrazone and the ene-hydrazine is driven forward by the subsequent, irreversible rearrangement.

Step 3: The[1][1]-Sigmatropic Rearrangement

This is the heart of the Fischer indole synthesis.[1][3] The protonated ene-hydrazine undergoes a concerted, thermally-allowed[1][1]-sigmatropic rearrangement. This powerful bond-forming reaction proceeds through a cyclic, six-membered transition state, simultaneously forming a new carbon-carbon bond and cleaving the weak nitrogen-nitrogen single bond.[2][6] This step is often the rate-determining step of the overall synthesis.[1] The product of this rearrangement is a di-imine intermediate.

Step 4 & 5: Cyclization, Elimination, and Rearomatization

The resulting di-imine intermediate is primed for cyclization. The nucleophilic enamine-like nitrogen attacks the imine carbon, forming a five-membered ring and generating a cyclic aminal intermediate.[3] Under the acidic conditions, this aminal is unstable. Protonation of the ethylamino group facilitates its elimination as ethylamine (in this specific case), rather than ammonia as in the classic Fischer indole synthesis. This elimination event, coupled with a proton loss, re-establishes the aromaticity of the benzene ring, yielding the final, energetically favorable indole product.[3][7]

Caption: Figure 1: Reaction Mechanism of this compound with an Aldehyde

Key Factors Influencing the Reaction

The success and efficiency of this synthesis are highly dependent on several experimental parameters.

| Factor | Influence on Reaction | Causality & Expert Insight |

| Acid Catalyst | Both Brønsted and Lewis acids are effective. The choice can influence reaction rate and yield.[3] | Lewis acids (e.g., ZnCl₂) coordinate to the nitrogen atoms, facilitating both tautomerization and the[1][1]-sigmatropic shift. Brønsted acids (e.g., PPA, H₂SO₄) protonate the hydrazine, which is essential for the rearrangement. The optimal catalyst often depends on the specific substrates. |

| Aldehyde Structure | The aldehyde must have at least one α-hydrogen for the crucial ene-hydrazine formation. Steric hindrance near the carbonyl can slow the initial condensation. | The requirement for an α-hydrogen is absolute for this mechanism to proceed.[5] If an aldehyde with two different α-carbons is used, a mixture of regioisomeric indoles can be formed. |

| Temperature | Elevated temperatures are generally required.[8] | The[1][1]-sigmatropic rearrangement has a significant activation energy barrier. Refluxing the reaction mixture is a common practice to provide sufficient thermal energy to overcome this barrier and drive the reaction to completion.[2] |

| Solvent | Solvents like glacial acetic acid, ethanol, or high-boiling point non-polar solvents are often used.[1][9] | Acetic acid can act as both a solvent and a catalyst.[9] The choice of solvent is often linked to the required reaction temperature and the solubility of the reactants and catalyst. |

Model Experimental Protocol

This section provides a generalized, step-by-step methodology for the synthesis of a 1-ethyl-2-substituted indole.

Objective: To synthesize a 1-ethyl-2-R-indole from this compound and an aldehyde (R-CH₂-CHO).

Materials:

-

This compound (1.0 eq)

-

Aldehyde (1.0-1.1 eq)

-

Catalyst: Polyphosphoric acid (PPA) or Glacial Acetic Acid

-

Solvent (if not using acetic acid, e.g., Toluene)

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for chromatography

Procedure:

-

Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in glacial acetic acid.

-

Indolization: Heat the reaction mixture to reflux (typically 80-120°C) with constant stirring.[2] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water and slowly neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure indole product.

Caption: Figure 2: Experimental Workflow

Conclusion

The reaction of this compound with aldehydes is a powerful and reliable extension of the Fischer indole synthesis. Its mechanism, a cascade of acid-catalyzed transformations hinged on a key[1][1]-sigmatropic rearrangement, provides a direct route to N-ethylated indoles. For professionals in drug development, a firm grasp of this mechanism is essential for rational synthesis design, troubleshooting, and the creation of novel indole-based therapeutics. By carefully selecting catalysts and controlling reaction conditions, researchers can effectively leverage this classic reaction to build molecular complexity and access vital pharmaceutical scaffolds.

References

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. testbook.com [testbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

1-Ethyl-1-phenylhydrazine: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant number of approved drugs featuring these structural motifs. Among the myriad of precursors available for their synthesis, 1-Ethyl-1-phenylhydrazine stands out as a particularly versatile and valuable building block. Its unique structural features allow for the construction of a diverse range of heterocyclic systems, including indoles, pyrazoles, and pyridazines. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the reaction mechanisms, experimental protocols, and the pharmacological significance of the resulting heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this key precursor.

Introduction: The Strategic Importance of this compound

This compound (C8H12N2) is a substituted hydrazine derivative that has garnered considerable attention in synthetic organic chemistry.[1][2] Its bifunctional nature, possessing both a nucleophilic nitrogen center and a reactive N-N bond, makes it an ideal candidate for participating in a variety of cyclization reactions. The presence of the ethyl group on one of the nitrogen atoms introduces specific steric and electronic properties that can be exploited to control the regioselectivity of these reactions, leading to the formation of well-defined heterocyclic products.

The primary appeal of this compound lies in its ability to serve as a linchpin in the synthesis of heterocycles with known and potential biological activities. Indole, pyrazole, and pyridazine cores, for instance, are prevalent in a wide array of pharmaceuticals, exhibiting activities ranging from anti-inflammatory and anticancer to antimicrobial and antiviral.[3][4][5][6][7][8][9] By providing a reliable and efficient route to these valuable scaffolds, this compound plays a crucial role in the ongoing quest for novel therapeutic agents.

This guide will systematically explore the synthetic pathways that leverage this compound, with a focus on three major classes of heterocycles: indoles, pyrazoles, and pyridazines.

Synthesis of Indoles via the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles.[10][11] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[12][12]-sigmatropic rearrangement to yield the indole ring system.[10][11][13]

Mechanistic Rationale

The use of this compound in the Fischer indole synthesis introduces a specific modification to the traditional pathway. The ethyl group remains on the nitrogen atom that is ultimately incorporated into the indole ring, leading to the formation of N-ethylated indoles. This N-alkylation can have a profound impact on the pharmacological properties of the resulting indole derivatives.

The generalized mechanism for the Fischer indole synthesis using this compound is as follows:

-

Hydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form the corresponding N-ethyl-N-phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[12][12]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[12][12]-sigmatropic rearrangement, a key step that forms a new C-C bond and disrupts the aromaticity of the phenyl ring.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination: The final step involves the elimination of ammonia to afford the stable aromatic indole ring.

Experimental Protocol: Synthesis of 1-Ethyl-2-phenylindole

This protocol describes the synthesis of 1-Ethyl-2-phenylindole from this compound and acetophenone.

Materials:

-

This compound

-

Acetophenone

-

Glacial Acetic Acid

-

Ethanol

-

Polyphosphoric Acid (PPA)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL). Add a catalytic amount of glacial acetic acid (0.5 mL). Reflux the mixture for 2 hours.

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (20 g). Heat the mixture to 120-130°C with stirring for 1 hour.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1-Ethyl-2-phenylindole | C16H15N | 221.30 | 75-85 | 88-90 |

Significance of Synthesized Indoles

Indole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6][14] The N-ethyl substitution can modulate the lipophilicity and metabolic stability of the indole core, potentially enhancing its therapeutic efficacy.

Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent class of compounds in medicinal chemistry, with many approved drugs containing the pyrazole scaffold.[7][8][9][15][16] The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method for the synthesis of pyrazoles.[17][18][19]

Mechanistic Considerations

The condensation of this compound with a 1,3-dicarbonyl compound proceeds through a cyclocondensation reaction. The reaction is typically catalyzed by an acid or base. The regioselectivity of the reaction is a key consideration, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two different pyrazole isomers. The steric and electronic effects of the substituents on both the hydrazine and the dicarbonyl compound influence the outcome.

Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol outlines the synthesis of a pyrazole derivative from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol) and acetylacetone (10 mmol) in ethanol (40 mL).

-

Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The product will crystallize out of the solution.

-

Isolation: Collect the crystals by vacuum filtration and wash with cold ethanol.

-

Drying: Dry the product in a vacuum oven.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 1-Ethyl-3,5-dimethyl-1-phenyl-1H-pyrazole | C13H16N2 | 200.28 | 90-95 | White solid |

Pharmacological Relevance of Pyrazoles

Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[7][8][9][15][16] The substitution pattern on the pyrazole ring is crucial for its biological activity, and the use of this compound allows for the introduction of specific N-aryl and N-alkyl groups that can be fine-tuned to optimize pharmacological properties.

Synthesis of Pyridazines from α,β-Unsaturated Carbonyl Compounds

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms.[20] They are found in a number of herbicides and pharmaceuticals.[20] The condensation of hydrazines with α,β-unsaturated carbonyl compounds or 1,4-dicarbonyl compounds provides a direct route to pyridazine and dihydropyridazine derivatives.[21][22]

Mechanistic Pathway

The reaction of this compound with an α,β-unsaturated carbonyl compound typically proceeds via a Michael addition followed by an intramolecular cyclization and subsequent oxidation. The initial nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system is a key step.

Experimental Protocol: Synthesis of a Dihydropyridazine Derivative

This protocol details the synthesis of a dihydropyridazine from this compound and chalcone.

Materials:

-

This compound

-

Chalcone (1,3-Diphenyl-2-propen-1-one)

-

Ethanol

-

Piperidine

Procedure:

-

Reaction Mixture: In a round-bottom flask, dissolve chalcone (10 mmol) and this compound (10 mmol) in ethanol (50 mL).

-

Base Catalyst: Add a catalytic amount of piperidine (0.2 mL).

-

Reflux: Reflux the reaction mixture for 6 hours.

-

Cooling and Precipitation: Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Isolation: Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain the pure dihydropyridazine derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| Dihydropyridazine Derivative | C23H22N2 | 326.44 | 80-90 |

Therapeutic Potential of Pyridazines

Pyridazine and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects.[12][23][24][25] The synthesis of novel pyridazine derivatives using this compound opens up avenues for the development of new therapeutic agents targeting various diseases.

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile precursor for the synthesis of a wide array of novel heterocycles. Its application in well-established reactions like the Fischer indole synthesis, as well as in the construction of pyrazole and pyridazine ring systems, underscores its importance in modern synthetic and medicinal chemistry. The ability to introduce specific N-ethyl and N-phenyl substituents provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting heterocyclic compounds.

Future research in this area will likely focus on expanding the scope of reactions involving this compound to access even more complex and diverse heterocyclic scaffolds. The development of more sustainable and efficient catalytic systems for these transformations will also be a key area of investigation. As the demand for new and effective therapeutic agents continues to grow, the strategic use of versatile precursors like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of pharmaceuticals.

References

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Pharmacological Potential of Indole Deriv

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).

- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024).

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.).

- Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Naturally occurring bioactive compounds containing the pyrazole scaffold. (n.d.).

- "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field. (n.d.). Scirp.org.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Pyridazine Derivatives Developed as Medicines. (n.d.). Biomolecules & Therapeutics.

- Pyridazine and its deriv

- Fischer indole synthesis. (n.d.). In Wikipedia.

- Pyridazine. (n.d.). In Wikipedia.

- One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. (2017). Journal of Chemical and Pharmaceutical Research, 9(5), 73-77.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Fischer Indole Synthesis. (n.d.). J&K Scientific LLC.

- This compound. (n.d.).

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6539.

- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.

- Synthesis of Pyridazine. (n.d.). ChemTube3D.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.

- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). NIH.

- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry (RSC Publishing).

- This compound. (n.d.). PubChem - NIH.

- This compound 644-21-3 wiki. (n.d.). Guidechem.

- Reaction of Phenylhydrazo ethylacetoacet

- 644-21-3|this compound|BLD Pharm. (n.d.).

- Preparation of phenylhydrazine. (n.d.). PrepChem.com.

- Phenylhydrazine – Knowledge and References. (n.d.). Taylor & Francis.

- Phenylhydrazine. (n.d.). PubChem - NIH.

- Fused heterocycles 9 synthesis of tricyclic pyrazolines by the reaction of E-3-arylideneflavanones with phenylhydrazine. (n.d.).

Sources

- 1. This compound | C8H12N2 | CID 69517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Pharmacological Potential of Indole Derivatives: A Detailed Review [ajchem-b.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. sarpublication.com [sarpublication.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Pyridazine - Wikipedia [en.wikipedia.org]

- 21. chemtube3d.com [chemtube3d.com]

- 22. Pyridazine synthesis [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

- 24. Pyridazine Derivatives Developed as Medicines -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 25. Pyridazine and its derivatives | PPTX [slideshare.net]

investigating the reactivity of 1-Ethyl-1-phenylhydrazine

An In-Depth Technical Guide to the Reactivity of 1-Ethyl-1-phenylhydrazine

Abstract